7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1181458-57-0
VCID: VC3366468
InChI: InChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H
SMILES: C1COC2=C(CN1)C=C(C=C2)Cl.Cl
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS No.: 1181458-57-0

Cat. No.: VC3366468

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride - 1181458-57-0

Specification

CAS No. 1181458-57-0
Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
IUPAC Name 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Standard InChI InChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H
Standard InChI Key ZUROSDIVHGLHRJ-UHFFFAOYSA-N
SMILES C1COC2=C(CN1)C=C(C=C2)Cl.Cl
Canonical SMILES C1COC2=C(CN1)C=C(C=C2)Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride belongs to the benzoxazepine class of compounds. It features a benzene ring fused to a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms in the 1,4-positions. The compound is characterized by a chloro substituent at the 7-position of the benzene ring and exists as a hydrochloride salt, which enhances its solubility and stability for research applications.

Structural Characteristics

The core structure consists of:

  • A benzene ring with a chloro substituent at position 7

  • A seven-membered heterocyclic ring containing oxygen at position 1

  • A nitrogen atom at position 4

  • The tetrahydro designation indicating four hydrogen atoms in the heterocyclic portion

  • A hydrochloride salt formed at the nitrogen position

This structure shares similarities with other benzoxazepines that have documented pharmacological activities, including 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid, though the latter contains an additional carboxylic acid functional group.

Physical and Chemical Properties

Based on related compounds, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is expected to exhibit the following properties:

PropertyCharacteristics
Physical stateCrystalline solid
SolubilitySoluble in polar solvents (water, methanol, DMSO)
StabilityModerate stability; potential sensitivity to light and moisture
Melting pointEstimated range: 180-220°C (based on similar hydrochloride salts)
pKaEstimated 7-9 for the protonated nitrogen

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multi-step organic reactions. Based on synthetic approaches for related compounds, potential synthesis routes include:

  • Cyclization of appropriately substituted phenoxyethylamine derivatives to form the seven-membered heterocyclic ring

  • Ring expansion methods starting from smaller heterocyclic systems

  • Chlorination of the benzene ring, typically using chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride

  • Salt formation through reaction with hydrochloric acid to produce the final hydrochloride form

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The nitrogen atom in the heterocyclic ring can participate in:

    • Nucleophilic substitution reactions

    • Alkylation reactions

    • Formation of amides or carbamates

  • The chloro substituent on the benzene ring serves as a site for:

    • Nucleophilic aromatic substitution reactions

    • Metal-catalyzed coupling reactions

    • Potential electron-withdrawing effects that influence the electronic distribution within the molecule

  • The oxygen in the heterocyclic ring contributes to:

    • Hydrogen bonding interactions

    • Coordination with metal ions

    • Alterations in the electronic properties of the molecule

Pharmacological Properties

Structure-Activity Relationships

Key structure-activity relationships for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include:

Structural FeaturePharmacological Significance
7-Chloro substituentEnhances receptor binding affinity and metabolic stability; chloro substitutions are common in CNS-active compounds
Benzoxazepine scaffoldProvides rigid framework for optimal receptor interactions
Tetrahydro natureAffects three-dimensional conformation and receptor fit
Hydrochloride saltImproves bioavailability and pharmacokinetic properties

The presence of the oxygen atom in the heterocyclic ring distinguishes benzoxazepines from benzazepines and likely influences the compound's binding profile and selectivity .

Mechanism of Action

The pharmacological mechanism of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is likely similar to related compounds, which typically act through:

  • Positive allosteric modulation of the GABA_A receptor, enhancing the inhibitory effects of GABA and producing anxiolytic, sedative, and potentially anticonvulsant effects

  • Potential effects on monoamine neurotransmitter systems, including serotonin and dopamine pathways

  • Possible modulation of ion channels, affecting neuronal excitability

CompoundStructural RelationshipDocumented ActivitiesImplications for Target Compound
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine HClNitrogen instead of oxygen in heterocyclic ringAnxiolytic, sedative, anticonvulsant effectsSimilar CNS activities expected, potentially with different potency or selectivity
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acidAdditional carboxylic acid group at position 9Applications in neuropharmacologySimilar core activity with potential differences in receptor selectivity and pharmacokinetics
Benzoxazepine derivatives (general)Various substituents on core structureDiverse pharmacological activitiesCore scaffold supports multiple therapeutic applications

Research Applications

Current research applications for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and related compounds include:

  • Pharmaceutical Development: Investigation as candidates for drug development targeting neurological disorders

  • Chemical Research: Use as intermediates in the synthesis of more complex structures with enhanced pharmacological properties

  • Structure-Activity Relationship Studies: Exploration of the effects of structural modifications on biological activity

  • Receptor Binding Studies: Investigation of interactions with specific receptor subtypes to understand mechanisms of action

Analytical Methods and Characterization

Spectroscopic Analysis

The characterization of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR for proton environments and coupling patterns

    • ¹³C NMR for carbon environment analysis

    • 2D techniques (COSY, HSQC, HMBC) for structural confirmation

  • Mass Spectrometry:

    • Determination of molecular weight

    • Fragmentation pattern analysis

    • High-resolution mass spectrometry for formula confirmation

  • Infrared (IR) Spectroscopy:

    • Identification of functional groups

    • Confirmation of the hydrochloride salt form

Chromatographic Methods

Chromatographic techniques commonly used for analysis include:

  • High-Performance Liquid Chromatography (HPLC):

    • Purity determination

    • Quantitative analysis

    • Method development for separation from structurally similar compounds

  • Thin-Layer Chromatography (TLC):

    • Reaction monitoring

    • Preliminary purity assessment

    • Rf value determination

"Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's structure and purity".

Synthesis Considerations and Optimization

Synthetic Challenges

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride presents several challenges that must be addressed for successful preparation:

  • Regioselectivity in chlorination to ensure substitution at the specific 7-position

  • Ring closure to form the seven-membered heterocycle while controlling stereo- and regiochemistry

  • Purification considerations to separate the target compound from structural isomers and side products

  • Salt formation and crystallization conditions to obtain the pure hydrochloride form

Process Optimization

Optimization of the synthesis process typically focuses on:

  • Reaction conditions including temperature, solvent selection, and catalyst choice to maximize yield and minimize side reactions

  • Alternative synthetic routes to improve efficiency and reduce the use of hazardous reagents

  • Purification protocols to enhance purity for research applications

  • Scale-up considerations for larger-scale preparation

Future Research Directions

Structure Modifications

Future research on 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride may explore structural modifications to enhance specific properties:

  • Substitution patterns on the benzene ring to modulate receptor selectivity and potency

  • Modifications to the heterocyclic ring to alter conformational flexibility and binding characteristics

  • Bioisosteric replacements to optimize pharmacokinetic properties

  • Development of prodrug approaches to enhance delivery to specific target tissues

Expanded Pharmacological Investigations

Additional pharmacological studies that would enhance understanding of this compound include:

  • Comprehensive receptor binding profiles across multiple neurotransmitter systems

  • Functional assays to determine intrinsic activity at various receptors

  • In vivo studies to assess efficacy in relevant animal models of neurological and psychiatric disorders

  • Pharmacokinetic and metabolism studies to determine drug-like properties and potential for development

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